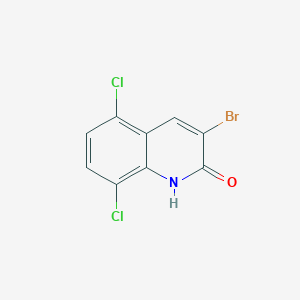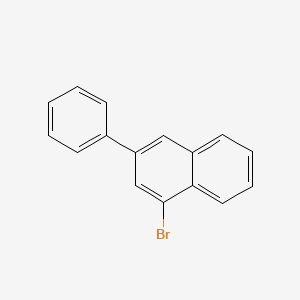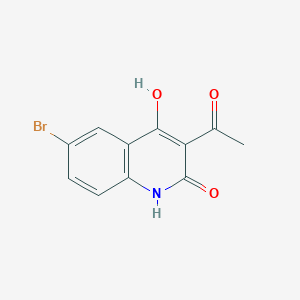
(Oxybis(propane-3,1-diyl))bis(chlorodimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Oxybis(propane-3,1-diyl))bis(chlorodimethylsilane) is a chemical compound with the molecular formula C10H24Cl2O2Si2. It is known for its unique structure, which includes two chlorodimethylsilane groups connected by an oxybis(propane-3,1-diyl) linker. This compound is used in various industrial and research applications due to its reactivity and versatility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Oxybis(propane-3,1-diyl))bis(chlorodimethylsilane) typically involves the reaction of chlorodimethylsilane with a suitable diol, such as propane-1,3-diol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane groups. A common method involves the use of a base, such as triethylamine, to facilitate the reaction and neutralize the hydrochloric acid by-product .
Industrial Production Methods: In industrial settings, the production of (Oxybis(propane-3,1-diyl))bis(chlorodimethylsilane) is scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (Oxybis(propane-3,1-diyl))bis(chlorodimethylsilane) undergoes various chemical reactions, including:
Substitution Reactions: The chlorodimethylsilane groups can be substituted with other nucleophiles, such as alcohols or amines, to form new silane derivatives.
Hydrolysis: In the presence of water, the chlorodimethylsilane groups hydrolyze to form silanols and hydrochloric acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and thiols.
Hydrolysis: This reaction occurs readily in the presence of water or moisture.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
(Oxybis(propane-3,1-diyl))bis(chlorodimethylsilane) has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of (Oxybis(propane-3,1-diyl))bis(chlorodimethylsilane) involves the reactivity of the chlorodimethylsilane groups. These groups can undergo nucleophilic substitution reactions, allowing the compound to modify other molecules by introducing silane groups. This reactivity is exploited in various applications, such as the synthesis of organosilicon compounds and the modification of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Propane, 1,1’-oxybis[3-chloro-]: This compound has a similar structure but lacks the silane groups, making it less versatile in terms of reactivity.
1,3-Bis(chlorodimethylsilyl)propane: This compound has a similar silane structure but lacks the oxybis(propane-3,1-diyl) linker, resulting in different reactivity and applications.
Uniqueness: (Oxybis(propane-3,1-diyl))bis(chlorodimethylsilane) is unique due to the presence of both chlorodimethylsilane groups and the oxybis(propane-3,1-diyl) linker. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C10H24Cl2OSi2 |
|---|---|
Molekulargewicht |
287.37 g/mol |
IUPAC-Name |
chloro-[3-[3-[chloro(dimethyl)silyl]propoxy]propyl]-dimethylsilane |
InChI |
InChI=1S/C10H24Cl2OSi2/c1-14(2,11)9-5-7-13-8-6-10-15(3,4)12/h5-10H2,1-4H3 |
InChI-Schlüssel |
RXOWKWIHYHDLHS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCCOCCC[Si](C)(C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Fluorophenyl)-5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11840156.png)

![3-[(Z)-(2-nitrophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11840173.png)






![3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11840194.png)
![2,3-Dimethyl-6-[2-(methylamino)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B11840202.png)
![4,9-Dimethoxy-7-(methoxymethyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11840208.png)


